molecular formula C19H33N3O4 B2588484 Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate CAS No. 1803560-82-8

Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate

Cat. No. B2588484
CAS RN: 1803560-82-8
M. Wt: 367.49
InChI Key: NYBUDLBLERJVKN-UHFFFAOYSA-N
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Description

“Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate” is a chemical compound with the CAS Number: 706759-32-2. It has a molecular weight of 270.37 and its IUPAC name is tert-butyl 4-tetrahydro-2H-pyran-4-yl-1-piperazinecarboxylate .


Physical And Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

Research efforts have focused on synthesizing and characterizing piperazine derivatives, revealing their potential for further chemical modification and evaluation in various biological activities. For instance, Sanjeevarayappa et al. (2015) detailed the synthesis of a related piperazine derivative, emphasizing its crystal structure, spectroscopic properties, and preliminary biological evaluation, showcasing the compound's moderate anthelmintic activity and providing a foundation for further exploration in therapeutic areas (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Detailed molecular structure analyses, including X-ray diffraction studies, are crucial for understanding the compound's physical and chemical properties. Mamat et al. (2012) reported on the crystal and molecular structure of a similar piperazine-carboxylate compound, providing insights into its bond lengths, angles, and potential for forming intermolecular interactions, which are vital for designing compounds with desired properties (Mamat et al., 2012).

Biological Evaluation

The biological evaluation of piperazine derivatives, including their antibacterial and anthelmintic activities, is a significant area of interest. For example, the work by Kulkarni et al. (2016) on N-Boc piperazine derivatives demonstrated their moderate activity against microorganisms, highlighting the importance of structural modifications to enhance biological efficacy (Kulkarni et al., 2016).

Advanced Synthesis Techniques

Innovative synthesis techniques, such as the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles reported by Moskalenko and Boev (2014), showcase the potential for creating structurally complex and stereochemically defined compounds. Such methodologies are essential for developing new pharmaceuticals and materials with specific functions (Moskalenko & Boev, 2014).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found on the product link . It’s always important to handle chemical compounds with appropriate safety measures.

Future Directions

The future directions for this compound could involve further exploration of its potential uses in the synthesis of novel organic compounds, given its role as an intermediate. More research could also be conducted to understand its mechanism of action and potential applications .

properties

IUPAC Name

tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O4/c1-19(2,3)26-18(24)21-11-9-20(10-12-21)16-5-4-8-22(17(16)23)15-6-13-25-14-7-15/h15-16H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBUDLBLERJVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCN(C2=O)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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